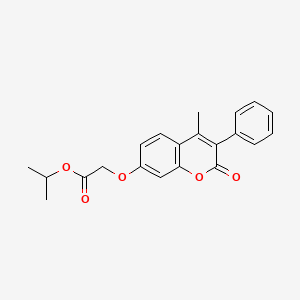

isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate is a chemical compound with the linear formula C15H16O5 . It is a derivative of cellulose, which is a biopolymer . This compound is used by researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of this compound involves a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . The yield of the synthesis process was reported to be 0.292 g (56.3%), and the melting point was 268–270°C .Molecular Structure Analysis

The molecular structure of this compound was evaluated by means of NMR and IR spectroscopy . The 1H NMR (DMSO-d6) values were reported as follows: δ 7.79 (d, J = 8.7 Hz, 1H), 7.44 (d, J = 8.7 Hz, 1H), 7.21 (t, J = 5.4 Hz, 1H), 6.99 (dd, J = 2.5, 8.7 Hz, 1H), 6.96 (d, J = 2.3 Hz, 1H), 6.68 (dd, J = 2.1, 8.7 Hz, 1H), 6.47 (d, J = 2.1 Hz, 1H), 6.08 (s, 1H), 5.92 (s, 1H), 4.62 (d, J = 5.4 Hz, 2H), 3.83 (s, 3H), 2.28 (s, 3H) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 338.363 . The compound was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Scientific Research Applications

Palladium-Catalyzed Reactions

The study by Constable et al. (1978) discusses the palladation of oximes and related compounds, showcasing the catalytic potential of palladium in reactions involving ketones and oximes, which could suggest applications in the synthesis of complex molecules including those similar to the compound of interest. The specific reactions could offer pathways for creating novel compounds with potential applications in material science or pharmaceuticals (Constable, McDonald, Sawkins, & Shaw, 1978).

Protective Effects Against Cardiac Remodeling

The research by Emna et al. (2020) demonstrates the protective effect of a new molecule against cardiac remodeling in myocardial infarction models in rats. This research indicates the potential therapeutic applications of chromen derivatives in cardiovascular diseases (Emna, Mnafgui, Ghazouani, Feriani, Hajji, Bouzanna, Allouche, Bazureau, Ammar, & Abid, 2020).

Synthetic Reagents for Organic Synthesis

Du et al. (2012) explore the use of alkyl 2-(2-benzothiazolylsulfinyl)acetates as synthetic reagents, highlighting their importance in creating structures prevalent in biologically active natural products. This study underscores the versatility of such compounds in the synthesis of biologically relevant and chemically complex molecules (Du, Kawatani, Kataoka, Omatsu, & Nokami, 2012).

Antioxidative and Antihypertensive Activities

Maneesh and Chakraborty (2018) identify previously undescribed antioxidative O-heterocyclic angiotensin-converting enzyme inhibitors from seaweed, demonstrating the potential of certain compounds in managing hypertension. This suggests that similar structures might exhibit valuable pharmacological properties (Maneesh & Chakraborty, 2018).

Esterification Kinetics

Birnie (2000) examines the esterification kinetics between titanium isopropoxide and acetic acid, providing insights into the reaction mechanisms that could be relevant for understanding the reactivity and potential applications of isopropyl-based esters in material science and catalysis (Birnie, 2000).

properties

IUPAC Name |

propan-2-yl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-13(2)25-19(22)12-24-16-9-10-17-14(3)20(15-7-5-4-6-8-15)21(23)26-18(17)11-16/h4-11,13H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQRLADSKISEJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Phenylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2644884.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2644889.png)

![Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2644891.png)

![N-(4-bromophenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2644893.png)

![N-(3,5-dimethoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2644900.png)

![Ethyl 2-[[2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2644905.png)

![(2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2644907.png)